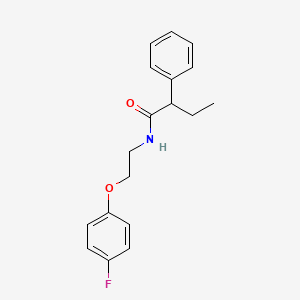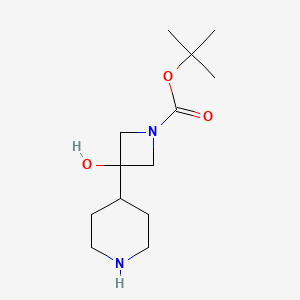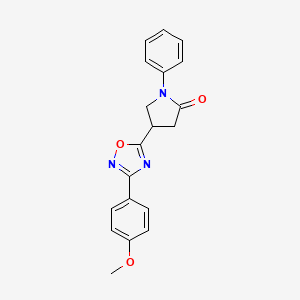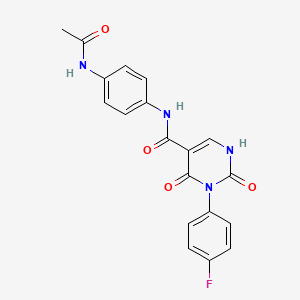
N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing Applications
Several studies have developed fluorescent probes incorporating fluorophenoxy or similar structures for biological and environmental sensing. For instance, a ratiometric fluorescent probe for the detection of hydrazine (N2H4) was designed using a structure that could be related in function to N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide. This probe, utilizing dicyanoisophorone as the fluorescent group and a bromobutyryl moiety as the recognition site, demonstrated low cytotoxicity, high cell permeability, and suitability for fluorescence imaging in biological samples (Zhu et al., 2019). Similarly, research on fluorogenic acetoxymethyl ethers has shown the use of phenolic fluorophores, which could include derivatives like N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide, for enhancing the imaging capabilities in biochemical and biological systems due to their stable and reactive nature (Lavis et al., 2011).
Pharmaceutical Research and Drug Development
The structure of N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide suggests potential for pharmaceutical applications, as seen in the synthesis and evaluation of various compounds for therapeutic purposes. For example, fluorinated retinoic acids and their analogues have been studied for their biological activities, with specific fluorophenyl compounds showing marked regression of chemically induced skin papillomas in mice, indicating the potential for anticancer and dermatological applications (Chan et al., 1982). Additionally, the development of Met kinase inhibitors featuring a fluorophenyl moiety suggests the relevance of such structures in targeting cancer pathways (Schroeder et al., 2009).
Material Science and Corrosion Inhibition
Research on chalcone derivatives for corrosion inhibition in hydrochloric acid solution has shown the effectiveness of fluorophenyl compounds in protecting mild steel surfaces. This implies that derivatives like N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide could find applications in material science, particularly in corrosion protection (Lgaz et al., 2017).
Safety and Hazards
Direcciones Futuras
The future directions for the use and study of “N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide” are not clear from the available information. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in scientific research.
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
It is known that the compound has a fluorophenoxy group, which is often found in compounds that inhibit the enzyme activity of protoporphyrinogen oxidase (protox)
Biochemical Pathways
Given the potential Protox inhibitory activity, it might affect the heme biosynthesis pathway . .
Pharmacokinetics
Research is ongoing to determine these properties and their impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide’s action are currently unknown. As research progresses, these effects will be better understood .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-2-17(14-6-4-3-5-7-14)18(21)20-12-13-22-16-10-8-15(19)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPLUCNFQMKXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)
![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)

![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)

![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/no-structure.png)
![N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2956369.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2956371.png)
